molecular formula C15H16N2O3 B2711593 N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide CAS No. 861409-91-8

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide

Cat. No.: B2711593
CAS No.: 861409-91-8
M. Wt: 272.304
InChI Key: HPGJJHVIHYEMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide: is an organic compound that features both amide and ether functional groups. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a phenoxyacetamide moiety attached to a 4-amino-2-methoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methoxyaniline and phenoxyacetyl chloride.

    Reaction: The 4-amino-2-methoxyaniline is reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and mixing.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or ether groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is investigated for its use in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is used in biological studies to understand its interaction with various enzymes and receptors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.

Comparison with Similar Compounds

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: Unlike its analogs, this compound possesses a phenoxyacetamide moiety, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-14-9-11(16)7-8-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGJJHVIHYEMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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